Myristic anhydride

Description

Properties

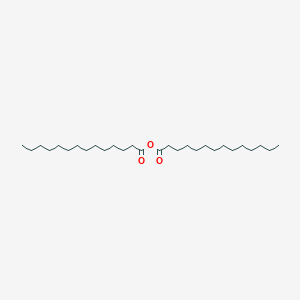

IUPAC Name |

tetradecanoyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRYHUPTBJZEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870721 | |

| Record name | Tetradecanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-29-9 | |

| Record name | Myristic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Myristic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Myristic anhydride, also known as tetradecanoic anhydride, is a fatty acid anhydride derived from myristic acid. It serves as a valuable reagent in organic synthesis, particularly in the fields of drug delivery, proteomics, and biomaterial science. Its ability to introduce a C14 acyl chain allows for the modification of molecules to enhance their lipophilicity, membrane-binding properties, and biological activity. This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, spectral data, and key applications, presented in a format tailored for scientific professionals.

Physicochemical Properties

This compound is a white to almost white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₅₄O₃ | [2] |

| Molecular Weight | 438.73 g/mol | [2] |

| CAS Number | 626-29-9 | [2] |

| Appearance | White to almost white powder to crystal | |

| Melting Point | 53-55 °C | |

| Boiling Point | >250 °C at 10 mmHg | |

| Solubility | Insoluble in water. Soluble in organic solvents such as toluene, benzene, ethanol, and ether.[3][4] | |

| Purity | Typically available in ≥95% purity. |

Spectral Data

The structural identification of this compound and its reaction products is routinely accomplished using various spectroscopic techniques.

| Technique | Characteristic Peaks/Shifts |

| FT-IR (Infrared Spectroscopy) | Characteristic strong C=O stretching vibrations for the anhydride group are expected around 1818 cm⁻¹ and 1750 cm⁻¹. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | - δ ~2.46 ppm (triplet, 4H, -CH₂-C=O) - δ ~1.63 ppm (multiplet, 4H, -CH₂-CH₂-C=O) - δ ~1.25 ppm (multiplet, 40H, -(CH₂)₁₀-) - δ ~0.88 ppm (triplet, 6H, -CH₃) |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - δ ~168 ppm (C=O) - δ ~34 ppm (-CH₂-C=O) - δ ~32 ppm (-CH₂) - δ ~29 ppm (-(CH₂)ₙ-) - δ ~25 ppm (-CH₂-CH₂-C=O) - δ ~23 ppm (-CH₂-CH₃) - δ ~14 ppm (-CH₃) |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 438.7. Common fragmentation patterns would involve cleavage of the acyl groups. |

Chemical Reactivity and Experimental Protocols

This compound is a reactive acylating agent, readily participating in nucleophilic acyl substitution reactions. Its reactivity is primarily centered around the anhydride functional group.

Hydrolysis

This compound reacts with water to form two equivalents of myristic acid. This reaction is generally slow at room temperature but is accelerated by heat and the presence of acids or bases.

Experimental Protocol: Hydrolysis of this compound

-

Materials: this compound, deionized water, and a suitable organic solvent (e.g., tetrahydrofuran, THF).

-

Procedure:

-

Dissolve a known quantity of this compound in THF in a round-bottom flask.

-

Add a stoichiometric excess of deionized water to the solution.

-

Stir the reaction mixture at room temperature or gently heat to increase the rate of hydrolysis.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy, observing the disappearance of the anhydride peak and the appearance of the carboxylic acid peak.

-

Upon completion, the myristic acid can be isolated by removing the solvent under reduced pressure.

-

Esterification

This compound reacts with alcohols in the presence of a base catalyst, such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N), to form myristate esters and myristic acid.[5] This reaction is a common method for introducing the myristoyl group onto molecules containing hydroxyl functionalities.

Experimental Protocol: Synthesis of a Myristate Ester

-

Materials: this compound, an alcohol, 4-dimethylaminopyridine (DMAP, catalytic amount), and a dry aprotic solvent (e.g., dichloromethane, CH₂Cl₂).

-

Procedure:

-

Dissolve the alcohol in dry CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP to the solution.

-

In a separate flask, dissolve this compound (typically 1.0-1.2 equivalents) in dry CH₂Cl₂.

-

Add the this compound solution dropwise to the alcohol solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for a specified time (e.g., 4-12 hours), monitoring the reaction by TLC.[5]

-

Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by column chromatography.

-

Amidation

This compound reacts with primary and secondary amines to form N-substituted myristamides and myristic acid. This reaction is a key step in the N-myristoylation of peptides.[6]

Experimental Protocol: N-Myristoylation of a Peptide

-

Materials: this compound, a peptide with a free N-terminal amine, a base (e.g., triethylamine, Et₃N), and a suitable solvent (e.g., dichloromethane, CH₂Cl₂).

-

Procedure:

-

Dissolve the peptide in the chosen solvent.

-

Add a slight excess of a base, such as triethylamine (typically 2 equivalents), to deprotonate the N-terminal ammonium salt.[5]

-

Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for a designated period, monitoring for completion by HPLC or mass spectrometry.

-

The resulting N-myristoylated peptide can be purified using standard peptide purification techniques, such as reverse-phase HPLC.

-

Stability and Storage

This compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis. For long-term storage, temperatures below 15°C are recommended.

Applications in Research and Development

This compound's primary utility lies in its ability to introduce the myristoyl group into various molecules, thereby modifying their properties for specific applications.

-

Drug Delivery: Myristoylation can increase the lipophilicity of drugs, enhancing their ability to cross cell membranes and improving their pharmacokinetic profiles.

-

Proteomics and Cell Biology: It is used for the N-myristoylation of peptides and proteins, a crucial post-translational modification that can influence protein localization, function, and interaction with membranes.[7]

-

Biomaterials: The incorporation of myristoyl chains into polymers can alter their physical properties, such as hydrophobicity and self-assembly characteristics.[6]

-

Cationic Lipid Synthesis: this compound is a key reagent in the synthesis of cationic lipids, which are important components of non-viral gene delivery systems.[5]

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

Caption: Workflow for the N-myristoylation of a peptide.

Caption: Synthesis of a cationic lipid using this compound.

References

Synthesis of Myristic Anhydride from Myristoyl Chloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of myristic anhydride from myristoyl chloride, a critical chemical transformation for the development of various therapeutic agents and drug delivery systems. This document outlines the primary synthetic methodologies, detailed experimental protocols, and comparative data to support researchers in the effective production of this compound.

Introduction

This compound, the symmetrical anhydride of myristic acid, is a key reagent in organic synthesis, particularly for the introduction of the myristoyl group onto various substrates. This lipophilic moiety can enhance the membrane permeability and bioavailability of drug candidates. The synthesis of this compound from the more reactive myristoyl chloride is a common and efficient approach. This guide will focus on two principal methods: the reaction of myristoyl chloride with a myristate salt (generated in situ from myristic acid and a base) and the reaction with acetic anhydride.

Core Synthesis Methodologies

The conversion of myristoyl chloride to this compound is typically achieved through nucleophilic acyl substitution. The two primary approaches are detailed below.

Reaction with Myristic Acid in the Presence of a Base

This classic method involves the reaction of myristoyl chloride with myristic acid, facilitated by a base such as pyridine. The base serves to deprotonate the myristic acid, forming the myristate anion, which then acts as a nucleophile, attacking the carbonyl carbon of myristoyl chloride. The pyridine hydrochloride byproduct is typically insoluble in the reaction solvent and can be removed by filtration.

Reaction with Acetic Anhydride

An alternative route involves the reaction of myristoyl chloride with acetic anhydride. This method has been reported to produce high yields of fatty acid anhydrides, including this compound.[1] The reaction likely proceeds through an acyl exchange mechanism.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from myristoyl chloride.

Protocol 1: Synthesis via Reaction with Myristic Acid and Pyridine

This protocol is adapted from a general procedure for the synthesis of fatty acid anhydrides.

Materials:

-

Myristoyl chloride

-

Myristic acid

-

Anhydrous pyridine

-

Anhydrous benzene (or other inert solvent such as toluene)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Stirrer

-

Dropping funnel

-

Thermometer

-

Büchner funnel

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

In a clean, dry 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place anhydrous pyridine (0.2 mol) and 25 mL of anhydrous benzene.

-

Rapidly add myristoyl chloride (0.1 mol) to the stirred solution. A pyridinium complex may separate.

-

From the dropping funnel, add a solution of myristic acid (0.1 mol) in a minimal amount of anhydrous benzene over 5-10 minutes. An exothermic reaction will occur, and the temperature should be monitored.

-

After the addition is complete, continue stirring the mixture for 10-20 minutes. Pyridine hydrochloride will precipitate.

-

Cool the reaction mixture in an ice bath and collect the solid pyridine hydrochloride by vacuum filtration using a chilled Büchner funnel.

-

Wash the precipitate with two 25 mL portions of cold, dry benzene.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis via Reaction with Acetic Anhydride

Materials:

-

Myristoyl chloride

-

Acetic anhydride

-

Inert solvent (optional, e.g., toluene)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine myristoyl chloride (1.0 eq) and acetic anhydride (1.0-1.2 eq). An inert solvent can be used if desired.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess acetic anhydride and the acetyl chloride byproduct can be removed by distillation, potentially under reduced pressure.

-

The remaining crude this compound can be further purified by vacuum distillation or recrystallization.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound from myristoyl chloride.

| Parameter | Method 1 (with Myristic Acid/Pyridine) | Method 2 (with Acetic Anhydride) | Reference |

| Reactants | Myristoyl chloride, Myristic acid, Pyridine | Myristoyl chloride, Acetic anhydride | |

| Stoichiometry | 1:1:2 (Myristoyl chloride:Myristic acid:Pyridine) | ~1:1 (Myristoyl chloride:Acetic anhydride) | |

| Typical Solvent | Benzene, Toluene | None or high-boiling inert solvent | |

| Reaction Temp. | Room temperature to moderate heating | Reflux | |

| Reported Yield | Not specified for this compound | >90% for fatty acid anhydrides | [1] |

| Purity | High, after purification | High, after purification | |

| Byproducts | Pyridine hydrochloride | Acetyl chloride |

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow Diagram

Caption: General experimental workflow.

Purification and Characterization

The crude this compound obtained from the synthesis can be purified by either vacuum distillation or recrystallization. Given its solid nature at room temperature (melting point: 53-55 °C), recrystallization from a suitable solvent is a common and effective purification method. The purity of the final product can be assessed using standard analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The melting point of the purified this compound should be sharp and within the literature range.

References

Spectroscopic Identification of Myristic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the unambiguous identification of myristic anhydride. The information presented herein is intended to support research, development, and quality control activities where the characterization of this long-chain fatty anhydride is critical.

Introduction

This compound, also known as tetradecanoic anhydride, is the symmetrical anhydride of myristic acid. Its chemical formula is C₂₈H₅₄O₃, and it possesses a molecular weight of 438.73 g/mol . As a derivative of a saturated fatty acid, it finds applications in organic synthesis, particularly in the acylation of various substrates. Accurate identification and characterization of this compound are paramount to ensure the quality and integrity of research and development processes. This document outlines the key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used for its structural elucidation.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the presence of strong carbonyl (C=O) stretching vibrations, which are indicative of the anhydride functional group, and various C-H stretching and bending vibrations from the long alkyl chains.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~1815 | Strong | Symmetric C=O Stretch | Anhydride |

| ~1750 | Strong | Asymmetric C=O Stretch | Anhydride |

| 2955-2850 | Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1470-1450 | Medium | C-H Bend (Scissoring) | Alkyl (CH₂) |

| 1375 | Medium | C-H Bend (Symmetric) | Alkyl (CH₃) |

| 1180-1000 | Strong | C-O Stretch | Anhydride |

Table 1: Characteristic Infrared Absorption Bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are relatively simple due to its symmetry. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.45 | Triplet | 4H | α-CH₂ |

| ~1.65 | Quintet | 4H | β-CH₂ |

| ~1.25 | Multiplet | 40H | -(CH₂)₁₀- |

| ~0.88 | Triplet | 6H | -CH₃ |

Table 2: ¹H NMR Chemical Shifts for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~34 | α-CH₂ |

| ~32 | -(CH₂)₁₀- (terminal CH₂) |

| ~29.7 | -(CH₂)₁₀- |

| ~29.6 | -(CH₂)₁₀- |

| ~29.5 | -(CH₂)₁₀- |

| ~29.4 | -(CH₂)₁₀- |

| ~29.3 | -(CH₂)₁₀- |

| ~29.1 | -(CH₂)₁₀- |

| ~25 | β-CH₂ |

| ~22.7 | -(CH₂)₁₀- (penultimate CH₂) |

| ~14.1 | -CH₃ |

Table 3: ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling the determination of the molecular weight and structural features. For this compound, electron ionization (EI) is a common technique.

| m/z | Proposed Fragment |

| 438 | [M]⁺ (Molecular Ion) |

| 228 | [CH₃(CH₂)₁₂CO]⁺ (Myristoyl cation) |

| 211 | [CH₃(CH₂)₁₂]⁺ (Myristyl cation) |

| 43, 57, 71, 85... | Alkyl chain fragments |

Table 4: Predicted Mass Spectrometry Fragmentation of this compound (EI-MS).

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic identification of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology:

-

Sample Preparation (Thin Film Method):

-

Place a small amount (10-20 mg) of this compound into a clean, dry test tube or vial.

-

Add a minimal amount of a volatile organic solvent in which the sample is soluble (e.g., chloroform or dichloromethane) to dissolve the solid completely.

-

Using a clean Pasteur pipette, apply a few drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

Compare the observed peaks with the expected values for this compound and its characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

-

Data Acquisition:

-

Gas Chromatography:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at an initial temperature of 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed mass spectrum and the structure of this compound.

-

Conclusion

The combination of FT-IR, NMR, and Mass Spectrometry provides a robust analytical framework for the comprehensive identification and characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, ensuring accurate and reliable characterization of this important chemical compound. The structured presentation of spectroscopic data in tables and the visualization of experimental workflows facilitate a clear understanding of the analytical process.

A Technical Guide to the Solubility of Myristic Anhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Myristic anhydride, also known as tetradecanoic anhydride, is a symmetrical anhydride of myristic acid. It serves as a crucial reagent in organic synthesis, particularly for introducing the myristoyl group into molecules, a common strategy in the development of surfactants, lubricants, and pharmaceutical agents. The efficacy of this compound in these synthetic applications is critically dependent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and a logical workflow for solvent selection and solubility determination.

A thorough review of scientific literature reveals a significant gap in publicly available quantitative solubility data for this compound. While qualitative descriptions of its solubility exist, precise numerical data (e.g., in g/100 mL or mol/L at specified temperatures) is not readily found. This guide, therefore, emphasizes the procedural aspects to empower researchers to generate accurate and reliable solubility data tailored to their specific experimental needs.

Qualitative Solubility of this compound

Based on available information, the solubility of this compound in various organic solvents can be qualitatively summarized. This compound is a waxy solid at room temperature with a melting point between 53-55 °C[1][2]. Its structure, dominated by two long, nonpolar 14-carbon chains, renders it hydrophobic and generally insoluble in water but soluble in several organic solvents[3].

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Reported Solubility |

| Alcohols | Ethanol | Soluble[3] |

| Ethers | Diethyl Ether | Soluble[3] |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Benzene | Soluble |

It is important to note that while these sources indicate solubility, they do not provide quantitative data or the conditions under which solubility was determined.

Experimental Protocol for Determining Solubility

To address the lack of quantitative data, a robust and widely accepted method for determining the solubility of a solid in a liquid is the isothermal shake-flask method[4][5]. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Constant temperature water bath or incubator with shaking capabilities

-

Screw-capped vials or flasks

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or a calibrated spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation[5].

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended[4].

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for several hours to allow the excess solid to settle. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation of the solute. Immediately filter the sample through a syringe filter into a pre-weighed, clean, and dry container[6].

-

Quantification: Accurately determine the mass or volume of the collected filtrate. The concentration of this compound in the filtrate can be determined using a suitable analytical technique. For instance, the solvent can be evaporated, and the mass of the residual this compound can be measured gravimetrically[7]. Alternatively, a chromatographic method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification, especially for lower solubilities.

-

Data Reporting: Express the solubility as a concentration, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L), and always report the temperature at which the measurement was made.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound for a specific application can be visualized as a logical workflow. This workflow ensures a systematic approach from solvent selection to the final data analysis.

Caption: Workflow for determining the solubility of this compound.

Significance in Drug Development and Research

The solubility of this compound is a critical parameter in its application as a myristoylating agent. Myristoylation, the attachment of a myristoyl group to a protein, can significantly alter the protein's hydrophobicity, affecting its subcellular localization and biological function. In drug development, this compound can be used to modify drug molecules to enhance their lipophilicity, which can in turn improve their membrane permeability and overall pharmacokinetic profile. A clear understanding of its solubility allows for the selection of appropriate solvent systems for these modification reactions, ensuring efficient and reproducible outcomes.

References

The Ubiquitous Myristoyl Group: A Technical Guide to its Natural Occurrence and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid, and its derivatives are integral components of various biological systems, playing critical roles in cellular signaling, protein function, and membrane localization. This technical guide provides an in-depth exploration of the natural occurrence of myristic acid, detailing its prevalence in various organisms and providing comprehensive experimental protocols for its extraction and quantification. Furthermore, this guide delves into the significance of myristoylation, a key post-translational modification, and its role in cellular signaling pathways, offering valuable insights for researchers in drug development and molecular biology.

Natural Occurrence of Myristic Acid

Myristic acid is widely distributed in both the plant and animal kingdoms. It is found as a significant component of the triglycerides in many seed oils and animal fats. The following tables summarize the quantitative data on the concentration of myristic acid in various natural sources.

Table 1: Myristic Acid Content in Plant-Based Oils

| Natural Source | Scientific Name | Myristic Acid Content (% of total fatty acids) | References |

| Nutmeg Butter | Myristica fragrans | 60 - 80 | |

| Coconut Oil | Cocos nucifera | 16 - 21 | |

| Palm Kernel Oil | Elaeis guineensis | 14 - 18 |

Table 2: Myristic Acid Content in Animal-Based Fats

| Natural Source | Myristic Acid Content (% of total fatty acids) | References |

| Bovine Milk Fat | 8 - 14 | |

| Butter | ~8.3 g / 100g | |

| Human Breast Milk | ~8.6 |

Experimental Protocols for Extraction and Quantification

Accurate quantification of myristic acid from natural sources is crucial for research and industrial applications. This section provides detailed methodologies for the extraction of myristic acid and its triglyceride, trimyristin, from key natural sources, followed by a general protocol for quantification using gas chromatography-flame ionization detection (GC-FID).

Extraction of Trimyristin from Nutmeg

Objective: To isolate trimyristin, the triglyceride of myristic acid, from ground nutmeg.

Materials:

-

Ground nutmeg

-

tert-Butyl methyl ether or diethyl ether

-

Acetone

-

Reflux apparatus

-

Filtration apparatus (Buchner funnel, filter paper)

-

Celite (optional)

-

Beakers and Erlenmeyer flasks

-

Heating mantle or hot plate

Procedure:

-

Extraction:

-

Weigh approximately 5 grams of ground nutmeg and place it in a round-bottom flask.

-

Add 50 mL of tert-butyl methyl ether or diethyl ether to the flask.

-

Set up a reflux apparatus and gently heat the mixture for 30-60 minutes.

-

Allow the mixture to cool to room temperature.

-

-

Filtration:

-

Filter the mixture through a Buchner funnel containing filter paper to remove the solid nutmeg residue. A pad of Celite can be used to improve filtration.

-

Wash the residue with a small amount of the extraction solvent.

-

-

Solvent Evaporation:

-

Transfer the filtrate to a pre-weighed beaker or flask.

-

Evaporate the solvent using a rotary evaporator or by gentle heating in a fume hood. The remaining oily residue is crude trimyristin.

-

-

Recrystallization:

-

Dissolve the crude trimyristin in a minimal amount of hot acetone.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the purified trimyristin crystals by vacuum filtration and wash them with a small amount of cold acetone.

-

Dry the crystals and determine the yield.

-

Hydrolysis of Trimyristin to Myristic Acid

Objective: To hydrolyze the isolated trimyristin to obtain myristic acid.

Materials:

-

Purified trimyristin

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (e.g., 6 M)

-

Hydrochloric acid (HCl) (concentrated)

-

Reflux apparatus

-

Beakers, pH paper

Procedure:

-

Place the purified trimyristin in a round-bottom flask.

-

Add a solution of NaOH in aqueous ethanol.

-

Reflux the mixture for approximately 1 hour to saponify the ester linkages.

-

After cooling, transfer the reaction mixture to a beaker and acidify it with concentrated HCl until the pH is strongly acidic (check with pH paper). Myristic acid will precipitate out of the solution.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the myristic acid by vacuum filtration and wash it with cold water.

-

Recrystallize the myristic acid from a suitable solvent (e.g., ethanol-water mixture) to purify it.

Lipid Extraction from Coconut Oil and Dairy Products

Objective: To extract the total lipid fraction containing myristic acid from coconut oil and dairy products.

Materials:

-

Coconut oil or dairy product (e.g., milk, butter)

-

Chloroform

-

Methanol

-

0.9% NaCl solution (for washing)

-

Centrifuge and centrifuge tubes

-

Separatory funnel

Procedure (Folch Method):

-

Homogenize a known weight of the sample with a chloroform:methanol (2:1, v/v) mixture.

-

Filter the homogenate to remove any solid residue.

-

Wash the filtrate by adding 0.2 volumes of 0.9% NaCl solution.

-

Mix vigorously and centrifuge to separate the phases.

-

The lower chloroform phase contains the lipids. Carefully remove the upper aqueous phase.

-

Wash the chloroform phase again with a small amount of a methanol:water (1:1, v/v) mixture.

-

Evaporate the chloroform under a stream of nitrogen or in a rotary evaporator to obtain the total lipid extract.

Quantification of Myristic Acid by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the amount of myristic acid in the extracted lipid sample.

Materials:

-

Lipid extract

-

Methanolic HCl or BF3-methanol solution (for transesterification)

-

Hexane

-

Internal standard (e.g., heptadecanoic acid)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Appropriate capillary column (e.g., a polar column like those with a wax or cyano-propyl stationary phase)

Procedure:

-

Transesterification (Preparation of Fatty Acid Methyl Esters - FAMEs):

-

To a known amount of the lipid extract, add a known amount of the internal standard.

-

Add methanolic HCl or BF3-methanol and heat the mixture (e.g., at 60-80°C for 1-2 hours) to convert the fatty acids to their more volatile methyl esters (FAMEs).

-

After cooling, add water and extract the FAMEs with hexane.

-

Wash the hexane layer with water to remove any remaining acid.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

-

GC-FID Analysis:

-

Inject an aliquot of the hexane solution containing the FAMEs into the GC-FID.

-

The FAMEs will be separated based on their boiling points and retention times on the column.

-

Identify the myristic acid methyl ester peak by comparing its retention time to that of a known standard.

-

Quantify the amount of myristic acid by comparing the peak area of its methyl ester to the peak area of the internal standard.

-

Myristic Acid Derivatives in Cellular Signaling: The Role of N-Myristoylation

A crucial derivative of myristic acid in biological systems is myristoyl-CoA, which serves as the substrate for N-myristoyltransferase (NMT). NMT catalyzes the covalent attachment of a myristoyl group to the N-terminal glycine residue of a wide range of proteins, a process known as N-myristoylation. This lipid modification is vital for protein-membrane interactions, protein-protein interactions, and the proper functioning of numerous signaling pathways.

The N-Myristoylation Process

The process of N-myristoylation is a co- or post-translational modification that is essential for the function of many signaling proteins.

Caption: The enzymatic pathway of protein N-myristoylation.

Role of N-Myristoylation in Src Family Kinase Signaling

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in cell proliferation, differentiation, survival, and migration. The N-terminal myristoylation of SFKs is essential for their localization to the plasma membrane and subsequent activation and downstream signaling.

Caption: Role of N-myristoylation in Src kinase activation.

Experimental Workflow for Studying Protein Myristoylation

Investigating protein myristoylation is crucial for understanding its role in cellular processes and for identifying potential therapeutic targets. The following workflow outlines a general approach for the identification and characterization of myristoylated proteins.

Caption: Experimental workflow for myristoylated protein analysis.

Conclusion

Myristic acid and its derivatives are not merely structural components of lipids but are active participants in a myriad of cellular processes. The high abundance of myristic acid in certain natural products makes them valuable sources for both research and industrial applications. A thorough understanding of the methodologies for its extraction and quantification is essential for quality control and further investigation. Moreover, the pivotal role of N-myristoylation in regulating protein function and signaling pathways underscores its significance as a potential target for therapeutic intervention in various diseases, including cancer and infectious diseases. This technical guide provides a foundational resource for professionals engaged in the study and application of myristic acid and its biologically active derivatives.

An In-depth Technical Guide to the Safe Handling of Myristic Anhydride

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for myristic anhydride (CAS 626-29-9), also known as tetradecanoic anhydride. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a corrosive substance that poses significant health risks upon exposure. The primary danger is its ability to cause severe skin burns and serious eye damage.[1][2]

1.1 GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound as follows:

| Hazard Class | Hazard Category | Hazard Statement | GHS Code |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage | H314 |

| Serious Eye Damage | Category 1 | Causes serious eye damage | H318 |

1.2 Precautionary Statements

The following precautionary statements are mandated for the handling of this compound[1][2]:

| Type | Code | Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical, Chemical, and Toxicological Properties

Understanding the properties of this compound is essential for its safe handling.

2.1 Physical and Chemical Properties

| Property | Value |

| CAS Number | 626-29-9[2] |

| EC Number | 210-941-0[2][3] |

| Molecular Formula | C₂₈H₅₄O₃[2] |

| Molecular Weight | 438.73 g/mol [3] |

| Appearance | White to almost white solid or powder[4] |

| Melting Point | 53-55 °C[3] |

| Solubility | Insoluble in water. Soluble in organic solvents like toluene and benzene.[4][5] |

2.2 Toxicological Data

| Test | Route | Species | Value |

| LD50 | Oral | Not available | No data available |

| LD50 | Dermal | Not available | No data available |

| LC50 | Inhalation | Not available | No data available |

Note: The absence of data does not imply the substance is non-toxic. It should be handled with the utmost care, assuming high toxicity.

Experimental Protocols: Safety and Emergency Procedures

The following protocols detail the required procedures for handling this compound to minimize exposure and respond effectively to emergencies.

3.1 Protocol for Safe Handling and Storage

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE) : Wear the appropriate PPE at all times. See the Hierarchy of Controls diagram and Section 4 for specifics.

-

Hygiene Practices : Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.

-

Handling : Avoid all personal contact, including inhalation of dust.[6] Avoid formation of dust and aerosols.[1]

-

Storage : Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and store locked up.[1] The substance is moisture-sensitive and should be stored under an inert gas.[4]

3.2 First-Aid Measures Protocol

Immediate medical attention is required for all routes of exposure.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.

-

Skin Contact : Immediately take off all contaminated clothing.[1] Rinse the affected skin area with large amounts of water and soap.[1] Seek immediate medical attention.

-

Inhalation : Move the victim to fresh air and keep them in a position comfortable for breathing.[1] If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1]

-

Ingestion : Rinse mouth thoroughly with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

3.3 Accidental Release (Spill) Protocol

-

Evacuation : Evacuate all non-essential personnel from the spill area.

-

Ventilation : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Personal Protection : Before cleanup, don the required PPE, including respiratory protection (e.g., N95 respirator), chemical-resistant gloves, safety goggles, and protective clothing.[3]

-

Containment & Cleanup :

-

Decontamination : Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

-

Disposal : Dispose of the contaminated material and cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Workflow for a this compound spill.

Caption: Hierarchy of controls for safe handling.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Tetradecanoic acid, 1,1'-anhydride | C28H54O3 | CID 69377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. Toxicity studies of tetradecanoic acid, 2-sulfo-, 1-methylester, sodium salt (C14-MES) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 626-29-9: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on the Physical State and Melting Point of Myristic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of myristic anhydride, with a specific focus on its physical state and melting point. Detailed experimental protocols for melting point determination are also included to assist researchers in their laboratory work.

Introduction to this compound

This compound, also known as tetradecanoic anhydride, is the acid anhydride of myristic acid.[1][2][3][4] It is a valuable reagent in organic synthesis, particularly for the N-terminal acylation of peptides, a process known as myristoylation.[2] This modification can enhance the cellular permeability and biological activity of peptides, making this compound a compound of interest in drug development and proteomics.[2] Its synthesis has been reported by reacting myristoyl chloride with acetic anhydride.[2][3][4]

Physical and Chemical Properties

This compound is typically a solid at room temperature.[5] Depending on its purity and the ambient temperature, it can appear as a white to almost white crystalline powder or as a colorless to pale yellow solid or liquid.[1] It is insoluble in water but shows solubility in organic solvents such as ethanol and ether.[1]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 626-29-9 |

| Molecular Formula | C₂₈H₅₄O₃ or [CH₃(CH₂)₁₂CO]₂O |

| Molecular Weight | 438.73 g/mol |

| Physical State | Solid (crystalline powder) |

| Appearance | White to almost white or colorless to pale yellow[1] |

| Melting Point | 53-55 °C (literature value)[2][3][5][6] |

| Boiling Point | 510.5°C (rough estimate)[6] |

| Solubility | Insoluble in water; Soluble in ethanol and ether[1] |

| Purity | Commonly available at ≥95%[4][5] |

Experimental Protocol: Melting Point Determination

The melting point of a compound is a critical physical property used for identification and purity assessment.[7] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[7] The following is a detailed protocol for the determination of the melting point of this compound using a modern digital apparatus (e.g., DigiMelt) or a traditional Thiele tube setup.

-

This compound sample

-

Capillary tubes (closed at one end)

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt) or Thiele tube

-

Thermometer (calibrated)

-

Heating medium (silicone oil for Thiele tube)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Carefully pack a small amount of the powdered sample into the open end of a capillary tube to a depth of about 2-3 mm.

-

Compact the sample into the closed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[7]

-

-

Apparatus Setup (DigiMelt):

-

Insert the capillary tube containing the sample into the sample holder of the digital melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast heating rate (e.g., 10-20 °C/min) to get an estimated range.[7]

-

For an accurate measurement, set the starting temperature to about 10-15 °C below the expected melting point (around 40°C for this compound).

-

Set the heating rate (ramp) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to a thermometer using a rubber band or a small piece of rubber tubing, ensuring the sample is aligned with the thermometer bulb.

-

Clamp the Thiele tube and fill it with a suitable heating oil (e.g., silicone oil) to a level above the top arm.

-

Immerse the thermometer and attached capillary tube into the oil bath in the Thiele tube.

-

Gently heat the side arm of the Thiele tube with a microburner. The design of the tube promotes convection currents that ensure uniform heating of the oil bath.

-

Control the heating rate to be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Observation and Data Recording:

-

Carefully observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid crystal melts completely (the clear point).

-

The recorded temperature range is the melting point of the sample. For pure this compound, this should be a narrow range close to 53-55 °C.[2][3][5][6]

-

-

Post-Measurement:

-

Allow the apparatus to cool down before performing subsequent measurements.

-

Dispose of the used capillary tube in the designated glass waste container.

-

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol can be visualized as follows:

Caption: Workflow for determining the melting point of this compound.

References

- 1. CAS 626-29-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 626-29-9 | Benchchem [benchchem.com]

- 3. This compound | 626-29-9 [chemicalbook.com]

- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 5. Myristinsäureanhydrid 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 626-29-9 [chemicalbook.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

Methodological & Application

Protocol for protein myristoylation using myristic anhydride.

Application Notes and Protocols for Protein N-Myristoylation

Introduction

Protein N-myristoylation is a crucial lipid modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide array of eukaryotic and viral proteins.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is typically irreversible.[2][3] N-myristoylation plays a fundamental role in various cellular processes by influencing protein-membrane interactions, subcellular localization, and signal transduction.[1][4] Many proteins involved in signaling cascades, such as the Src family of kinases, G proteins, and ADP-ribosylation factors (ARFs), require myristoylation for their biological activity.[3][5] This document provides a detailed protocol for the production and analysis of N-myristoylated proteins using a recombinant co-expression system.

Principle of the Method

The protocol described here is based on the co-expression of the target protein with N-myristoyltransferase (NMT) in Escherichia coli. The bacterial host is engineered to express both the protein of interest and yeast NMT1.[3] Myristic acid is supplied in the culture medium, which is then activated to myristoyl-CoA by the cell's machinery and utilized by the co-expressed NMT to myristoylate the target protein at its N-terminal glycine residue.[3][6] Following expression, the myristoylated protein is separated from its non-myristoylated counterpart and other cellular proteins through hydrophobic interaction chromatography (HIC).[3][7] The final product can be analyzed by mass spectrometry to confirm the modification and by various functional assays.

Experimental Workflow

The overall workflow for the production and analysis of a myristoylated protein is depicted below.

Caption: Workflow for recombinant myristoylated protein production.

Detailed Protocol: Production and Purification of Myristoylated Proteins

This protocol is a general guideline and may require optimization for specific proteins.

Materials and Reagents

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector for the protein of interest (e.g., pET series)

-

Expression vector for yeast N-myristoyltransferase (NMT1) (e.g., pBB131)

-

Luria-Bertani (LB) broth

-

Appropriate antibiotics (e.g., ampicillin, kanamycin)

-

Myristic acid

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors)

-

Hydrophobic Interaction Chromatography (HIC) column (e.g., Phenyl Sepharose, Butyl Sepharose)

-

HIC Equilibration Buffer (e.g., 20 mM Tris-HCl pH 7.5, high salt concentration)

-

HIC Elution Buffer (e.g., 20 mM Tris-HCl pH 7.5, low salt or no salt)

Procedure

-

Co-transformation: Transform the E. coli expression strain with both the plasmid containing the gene for the protein of interest and the plasmid for NMT1. Plate on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10-50 mL of LB broth with the selective antibiotics. Grow overnight at 37°C with shaking.

-

Large-Scale Culture and Myristic Acid Addition: Inoculate 1 L of LB broth (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. At this point, add myristic acid to a final concentration of 50-100 µg/mL.

-

Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-18 hours.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a sonicator or a French press. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Hydrophobic Interaction Chromatography (HIC): a. Equilibrate the HIC column with HIC Equilibration Buffer. b. Load the clarified lysate onto the column. The non-myristoylated protein and other hydrophilic proteins will flow through, while the myristoylated protein will bind to the hydrophobic resin. c. Wash the column with several column volumes of Equilibration Buffer to remove non-specifically bound proteins. d. Elute the myristoylated protein by applying a decreasing salt gradient or a step elution with a low-salt or no-salt Elution Buffer.[7]

-

Analysis and Quantification: a. Purity Check: Analyze the eluted fractions by SDS-PAGE. b. Confirmation of Myristoylation: Confirm the presence of the myristoyl group by mass spectrometry. c. Quantification: The efficiency of myristoylation can be estimated by comparing the peak areas of the myristoylated and non-myristoylated forms on a reverse-phase HPLC chromatogram or through densitometry of SDS-PAGE gels if a clear separation is visible.[3][7]

Quantitative Data Summary

The yield and efficiency of myristoylation can vary significantly depending on the target protein and expression conditions.

| Parameter | Typical Range | Method of Determination | Reference |

| Protein Yield | 0.18 - 1.0 mg/L of culture | Bradford assay, BCA assay | [3] |

| Myristoylation Efficiency | 10 - 98% | FPLC peak integration, HPLC, Mass Spectrometry | [3][7] |

Note on Myristic Anhydride: The protocol specifies the use of myristic acid. This is because the enzymatic machinery within the cell, specifically N-myristoyltransferase (NMT), utilizes myristoyl-CoA as the substrate for transferring the myristoyl group to the target protein.[6][8] Myristic acid is readily converted to myristoyl-CoA by the host cell. While this compound is a reactive form of myristic acid, it is not the natural substrate for NMT and its use in biological protein myristoylation systems is not standard.

Role of N-Myristoylation in Signal Transduction

N-myristoylation is a key regulator in many signaling pathways, primarily by promoting the association of proteins with cellular membranes. This localization is often a prerequisite for their function. A classic example is the activation of Src family kinases.

Caption: Role of myristoylation in Src kinase membrane targeting.

In its inactive state, the myristoyl group of Src kinase can be sequestered within a hydrophobic pocket of the protein.[1] Upon receiving an upstream signal, the kinase undergoes a conformational change that exposes the myristoyl group.[1] This "myristoyl switch" allows the protein to anchor to the inner leaflet of the plasma membrane, where it can interact with its substrates and propagate downstream signaling events.[1][2] This mechanism ensures that signaling is spatially regulated and occurs at the appropriate cellular location.

References

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Protein Lipidation by Palmitoylation and Myristoylation in Cancer [frontiersin.org]

- 3. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 7. A Novel Approach to Bacterial Expression and Purification of Myristoylated Forms of Neuronal Calcium Sensor Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane Targeting via Protein N-Myristoylation | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Myristic Anhydride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Myristic anhydride is a versatile and efficient acylating agent employed in organic synthesis to introduce the 14-carbon myristoyl group into a variety of molecules. This lipophilic moiety significantly alters the physicochemical properties of the parent molecule, enhancing its hydrophobicity, modifying its solubility, and influencing its interactions with biological membranes and proteins. These characteristics make this compound a valuable reagent in drug development, proteomics, and the synthesis of complex organic molecules.

Overview of Myristoylation

Myristoylation refers to the covalent attachment of a myristoyl group to a substrate. In biological systems, this post-translational modification typically occurs at the N-terminal glycine residue of proteins and is catalyzed by the enzyme N-myristoyltransferase (NMT).[1] This modification is crucial for membrane targeting, protein-protein interactions, and signal transduction.[1] In organic synthesis, this compound serves as a key reagent for achieving this transformation chemically.

Applications in Organic Synthesis

This compound is a highly effective acylating agent for various nucleophiles, including alcohols, amines, and peptides. Its reactivity stems from the electrophilic nature of its carbonyl carbons.

Acylation of Alcohols: Synthesis of Myristate Esters

This compound reacts with alcohols to form myristate esters. These esters have applications as emollients in cosmetics, as well as being components of complex lipids. A notable example is the synthesis of cholesteryl myristate, a component of lipid nanoparticles.[2]

Acylation of Amines: Synthesis of Myristamides

The reaction of this compound with primary and secondary amines yields myristamides. This reaction is generally high-yielding and proceeds readily due to the high nucleophilicity of amines.

N-Terminal Myristoylation of Peptides

A significant application of this compound is in the N-terminal myristoylation of peptides. This modification can enhance the cellular permeability of peptides and modulate their biological activity.[2] The direct reaction of a peptide's N-terminal amine with this compound is a common strategy in the synthesis of lipopeptides.[2]

Quantitative Data on Acylation Reactions

The following tables summarize representative quantitative data for acylation reactions using this compound and analogous anhydrides.

| Substrate | Acylating Agent | Catalyst/Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Benzyl Alcohol | Acetic Anhydride | None | None | 7 | 60 | >99 | [3][4] |

| Aniline | Various unsymmetrical anhydrides | None | Chloroform | 0.5 | Room Temp | 95-98 | [5] |

| Cyclohexanol | Acetic Anhydride | DMAP/Triethylamine | Dichloromethane | - | 20 | - | [6] |

Note: Specific yield data for a broad range of simple alcohols and amines with this compound is not extensively reported in readily available literature. However, reactions are expected to be high-yielding, analogous to reactions with other aliphatic anhydrides.

| Peptide/Amino Acid Derivative | Acylating Agent | Coupling Conditions | Yield (%) | Reference |

| Glycine | Acetic Anhydride | Water | 89-92 | [4] |

Experimental Protocols

General Protocol for the Acylation of an Alcohol: Synthesis of Benzyl Myristate (Representative)

Materials:

-

Benzyl alcohol

-

This compound

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) to the solution.

-

In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.

-

Slowly add the this compound solution to the alcohol solution at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford benzyl myristate.

General Protocol for the N-Acylation of an Amine: Synthesis of N-Myristoylaniline (Representative)

Materials:

-

Aniline

-

This compound

-

Chloroform

-

n-Hexane

Procedure:

-

Dissolve aniline (1.0 eq) in chloroform in a round-bottom flask.

-

Add a solution of this compound (1.0 eq) in chloroform to the aniline solution at room temperature over 10 minutes.

-

Stir the reaction mixture for approximately 30 minutes, monitoring for completion by TLC.[5]

-

Upon completion, evaporate the chloroform under reduced pressure.

-

Triturate the residue with n-hexane to precipitate the anilide product.

-

Collect the solid by filtration and wash with cold n-hexane.

-

The crude N-myristoylaniline can be further purified by recrystallization. A yield of 95-98% can be expected.[5]

Protocol for N-Terminal Myristoylation of a Resin-Bound Peptide

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (e.g., 20%)

Procedure:

-

Swell the resin-bound peptide in DMF.

-

If the N-terminus is protected (e.g., with Fmoc), deprotect by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

-

In a reaction vessel, add a solution of this compound (5-10 eq) and DIPEA (5-10 eq) in DMF to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Monitor the completion of the acylation using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

-

Cleave the myristoylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize for purification by HPLC.

Myristoylation in Cellular Signaling Pathways

Myristoylation is a key post-translational modification that governs the localization and function of numerous signaling proteins.

Src Kinase Signaling

The Src family of non-receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, and survival. N-terminal myristoylation is essential for the membrane localization of Src, which is a prerequisite for its kinase activity and downstream signaling.[7] The myristoyl group acts as a hydrophobic anchor, facilitating the association of Src with the plasma membrane.[6]

Caption: Myristoylation-dependent activation of Src kinase signaling.

G Protein Signaling

The α-subunits of certain heterotrimeric G proteins are N-terminally myristoylated. This lipid modification is crucial for their membrane localization and interaction with G protein-coupled receptors (GPCRs) and effector proteins.[8][9] The myristoyl group can also allosterically regulate the conformation and activity of the Gα subunit.[10]

Caption: Role of myristoylation in G protein-coupled receptor signaling.

HIV-1 Gag Protein Assembly

The assembly of the Human Immunodeficiency Virus (HIV-1) is critically dependent on the myristoylation of the Gag polyprotein. N-terminal myristoylation of Gag targets it to the plasma membrane of the host cell, where it multimerizes to form immature virus particles that subsequently bud from the cell.[9][11] A non-myristoylated Gag mutant is unable to associate with the membrane, and viral particle formation is abrogated.[9]

Caption: Myristoylation-dependent assembly of the HIV-1 Gag protein.

References

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. This compound | 626-29-9 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of membrane and subunit interactions by N-myristoylation of a G protein alpha subunit in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myristoylation of the G alpha i2 polypeptide, a G protein alpha subunit, is required for its signaling and transformation functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Every Detail Matters. That Is, How the Interaction between Gα Proteins and Membrane Affects Their Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G-protein alpha-subunit expression, myristoylation, and membrane association in COS cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Myristic Anhydride in Advanced Lipid Nanoparticle Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Myristic anhydride, a derivative of the saturated fatty acid myristic acid, presents a compelling component for the formulation of lipid nanoparticles (LNPs). While direct, extensive literature on the use of this compound as a primary lipid matrix in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) is not abundant, its application can be inferred from the well-documented use of myristic acid. In aqueous environments typical for LNP synthesis, this compound is expected to hydrolyze to myristic acid, which then integrates into the lipid matrix. Therefore, the principles and methodologies established for myristic acid are highly relevant for investigations involving this compound.

Myristic acid, a 14-carbon saturated fatty acid, is a natural component of many animal and vegetable fats, rendering it biocompatible and biodegradable, which are critical attributes for drug delivery systems.[1] The solid nature of myristic acid at physiological temperatures allows for the formation of a stable lipid matrix that can protect encapsulated therapeutic agents from degradation and provide controlled, sustained release.

Key Advantages of Myristoyl-Based Lipids in LNP Formulation:

-

Biocompatibility and Biodegradability: As a physiological lipid, myristic acid and its derivatives are generally recognized as safe (GRAS) and are metabolized through established physiological pathways.

-

Controlled Drug Release: The solid lipid core effectively slows the diffusion of the encapsulated drug, enabling sustained therapeutic action.

-

Drug Protection: The solid matrix provides a barrier against chemical and enzymatic degradation of labile drug molecules within the biological milieu.

-

Versatility: Myristoyl-containing lipids can be used in various LNP formulations, including SLNs, NLCs, and more complex systems for nucleic acid delivery, such as those used in mRNA vaccines.[2][3]

Quantitative Data Summary

The following tables summarize typical quantitative data for lipid nanoparticles formulated with solid lipids like myristic acid. These values are representative and can vary based on the specific formulation parameters and manufacturing process.

Table 1: Physicochemical Properties of Myristic Acid-Based Lipid Nanoparticles

| Parameter | Typical Value | Measurement Technique | Significance |

| Particle Size (Z-average) | 50 - 200 nm | Dynamic Light Scattering (DLS) | Influences circulation time, cellular uptake, and biodistribution. |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the uniformity of the nanoparticle population. |

| Zeta Potential | -10 to -30 mV | Laser Doppler Anemometry | Indicates surface charge and predicts physical stability against aggregation. |

| Encapsulation Efficiency (EE) | > 80% | Ultracentrifugation / HPLC | Percentage of the initial drug successfully entrapped in the LNPs. |